An In-Depth Technical Guide to 3-(4-Fluorophenyl)-2-propenamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(4-Fluorophenyl)-2-propenamide: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 3-(4-fluorophenyl)-2-propenamide, a member of the cinnamamide class of compounds. Cinnamamides are a significant scaffold in medicinal chemistry, recognized for their presence in natural products and their wide array of pharmacological activities.[1] This guide delves into the core chemical properties, structural elucidation, synthesis, and potential biological relevance of the 4-fluoro substituted analog, designed for researchers, chemists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
3-(4-Fluorophenyl)-2-propenamide belongs to the family of α,β-unsaturated amides. The incorporation of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding interactions without significantly increasing steric bulk. The cinnamamide scaffold itself allows for multiple interactions, including hydrophobic, dipolar, and hydrogen bonding, making it a versatile framework for targeting various biological molecules.[2]
Chemical Structure
The molecular structure consists of a 4-fluorophenyl group attached to a propenamide moiety. The double bond is typically in the more stable (E)-configuration.
Caption: Chemical structure of (E)-3-(4-Fluorophenyl)-2-propenamide.
Physicochemical Data Summary
While specific experimental data for this exact derivative can be limited, the following properties are predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Method |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-enamide | - |
| Molecular Formula | C₉H₈FNO | - |
| Molecular Weight | 165.17 g/mol | Calculated |
| Physical State | Expected to be a solid at room temperature | Analog Data |
| Boiling Point | 394.3 ± 34.0 °C | Predicted[3] |
| Density | 1.18 ± 0.1 g/cm³ | Predicted[3] |
| pKa | 14.91 ± 0.20 | Predicted[3] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water is expected. | General chemical principles[4][5] |
Structural Elucidation and Spectroscopic Profile
Confirming the structure of a synthesized compound is paramount. The following section details the expected spectroscopic signatures for 3-(4-fluorophenyl)-2-propenamide, explaining the rationale behind the expected data. This serves as a guide for characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.[6]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.4-7.8 ppm and δ 7.0-7.2 ppm): The 1,4-disubstituted (para) phenyl ring will typically show two sets of signals, each integrating to 2H. These will appear as two doublets (or more complex multiplets resembling doublets of doublets) due to coupling between adjacent protons. The protons ortho to the electron-withdrawing propenamide group will be downfield (δ ~7.6 ppm), while the protons ortho to the fluorine atom will be slightly upfield (δ ~7.1 ppm).
-
Vinylic Protons (δ 6.4-7.6 ppm): The two protons on the C=C double bond will appear as distinct doublets. The proton alpha to the carbonyl (C=O) group will be further upfield (δ ~6.5 ppm), while the proton beta to the carbonyl and adjacent to the phenyl ring will be further downfield (δ ~7.5 ppm). A large coupling constant (J ≈ 15-16 Hz) between these protons is diagnostic of the (E)- or trans-configuration.
-
Amide Protons (-NH₂, δ 5.5-6.5 ppm): The two protons of the primary amide will typically appear as two broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature. Shaking the sample with deuterium oxide (D₂O) will cause these signals to disappear due to H-D exchange, a definitive test for labile protons.[7]
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (δ ~167 ppm): The amide carbonyl carbon is characteristically found in this downfield region.
-
Aromatic & Vinylic Carbons (δ 115-145 ppm): A total of six signals are expected in this region: four for the aromatic ring and two for the vinylic carbons. The carbon atom directly bonded to fluorine will show a large C-F coupling constant.
-
The signals for the aromatic carbons will be split due to coupling with the fluorine atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
-
N-H Stretch (3150-3350 cm⁻¹): The primary amide (-NH₂) group will show two distinct, sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[9]
-
C-H Stretch (Aromatic & Vinylic) (3000-3100 cm⁻¹): Absorption bands in this region confirm the presence of C-H bonds on sp² hybridized carbons.
-
C=O Stretch (Amide I Band) (~1660-1680 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the amide carbonyl group. Its position can be influenced by conjugation and hydrogen bonding.[9]
-
C=C Stretch (~1625 cm⁻¹): A medium intensity band for the conjugated alkene double bond.
-
N-H Bend (Amide II Band) (~1600 cm⁻¹): This band, resulting from N-H bending, often appears close to the aromatic C=C stretching bands.
-
C-F Stretch (1150-1250 cm⁻¹): A strong band in the fingerprint region indicates the presence of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[8]
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound (165.17).
-
Key Fragments: Common fragmentation pathways would involve the loss of the amide group (-NH₂) or the entire propenamide side chain, leading to characteristic fragment ions.
Synthesis and Purification Workflow
The synthesis of cinnamamides is well-established. A reliable method involves the amidation of the corresponding cinnamic acid derivative. This protocol is designed to be self-validating through the use of the analytical techniques described above.
Proposed Synthetic Pathway
The most direct route is a two-step process starting from commercially available 4-fluorobenzaldehyde.
Caption: Proposed workflow for the synthesis and validation of 3-(4-Fluorophenyl)-2-propenamide.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-3-(4-fluorophenyl)propenoic acid (4-Fluorocinnamic Acid)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This is a Knoevenagel condensation, a classic method for forming C=C bonds. Pyridine acts as both the solvent and base, while piperidine is a more effective catalyst for the initial condensation step.
-
-
Workup: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This protonates the carboxylate and precipitates the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4-fluorocinnamic acid is often pure enough for the next step.
Step 2: Synthesis of 3-(4-Fluorophenyl)-2-propenamide
-
Activation: In a fume hood, suspend the dried 4-fluorocinnamic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which is necessary for efficient amidation. DMF catalyzes this transformation.
-
-
Amidation: Cool the reaction mixture to 0 °C (ice bath). Slowly and carefully add the acyl chloride solution to an excess of concentrated aqueous ammonia, ensuring the temperature remains below 10 °C.
-
Isolation: Stir the mixture vigorously for 1 hour as a precipitate forms. Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(4-fluorophenyl)-2-propenamide.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, IR, and MS, and by measuring its melting point.
Biological Activity and Therapeutic Potential
While specific studies on 3-(4-fluorophenyl)-2-propenamide may be limited, extensive research on the broader cinnamamide class provides significant insight into its potential applications.
-
Anticancer Activity: Many cinnamamide derivatives have been investigated as potential anticancer agents.[1][10] The mechanism can involve various pathways, including the inhibition of tubulin polymerization or acting on specific protein kinases. The para-fluoro substitution can enhance the specificity and effectiveness of these compounds.[1]
-
Neuroprotective and CNS Activity: The cinnamamide scaffold is a key component in compounds showing anticonvulsant, antidepressant, and neuroprotective properties.[2][11] These derivatives have been shown to interact with targets such as GABAₐ receptors and N-methyl-D-aspartate (NMDA) receptors.[2]
-
Anti-inflammatory and Antimicrobial Properties: Cinnamic acid and its derivatives are known to possess anti-inflammatory and antimicrobial activities.[11] Amide derivatives often exhibit enhanced biological profiles compared to their parent carboxylic acids due to improved cell permeability and metabolic stability.
The introduction of the 4-fluoro group is a well-established bioisosteric replacement for a hydrogen atom that can block metabolic oxidation at that position, potentially increasing the compound's half-life and bioavailability, making it an attractive modification for drug development.
Conclusion
3-(4-Fluorophenyl)-2-propenamide is a synthetically accessible compound with a rich chemical profile. Its structure is readily confirmed through standard spectroscopic techniques. Based on extensive literature on related cinnamamides, this molecule represents a promising scaffold for further investigation in medicinal chemistry, particularly in the fields of oncology, neuropharmacology, and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this versatile compound.
References
-
SIELC Technologies. (2018, May 16). 4-Chloro-2-allylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships | Request PDF. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 13997-73-4 | 2-Allyl-4-chlorophenol | MFCD00045776. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Allyl-4-chlorophenol. Retrieved from [Link]
-
Gunia-Krzyżak, A., Słoczyńska, K., & Marona, H. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(9), 1456-1467. Retrieved from [Link]
-
Istyastono, E. P., et al. (2020). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Indonesian Journal of Pharmacy, 31(3), 163-172. Retrieved from [Link]
-
Dahlbom, R., et al. (1983). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry, 26(6), 880-884. Retrieved from [Link]
-
Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Catalysts, 12(10), 1265. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(23), 4332. Retrieved from [Link]
-
Vels University. (n.d.). 23EV803 Biological Activity of Natural Products. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenamide (CAS 79-06-1). Retrieved from [Link]
-
PubChem. (n.d.). 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, January 10). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 464-471. Retrieved from [Link]
-
ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Indian J Pharm Sci, 67(2), 151-159. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylacrylamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
-
National Institute of Standards and Technology. (n.d.). 2-Propenamide. Retrieved from [Link]
-
PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-nitrophenyl)acrylamide. Retrieved from [Link]
-
PubChem. (n.d.). Methacrylamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 381193-68-6 CAS MSDS (N-cyclopropyl-3-(4-fluorophenyl)acrylamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 5. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lehigh.edu [lehigh.edu]
- 7. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. ikm.org.my [ikm.org.my]
- 11. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors [mdpi.com]



